molecular formula C6H12ClN3O B11821279 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride

2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride

Cat. No.: B11821279
M. Wt: 177.63 g/mol
InChI Key: WJXJGFLOVSEKGM-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride typically involves the reaction of 1-methylpyrazole with an appropriate amino alcohol under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methylpyrazol-3-yl)ethanol: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    3-Amino-2-(1-methylpyrazol-3-yl)propanol: Another similar compound with a different carbon chain length.

Uniqueness

2-Amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications in scientific research.

Properties

Molecular Formula

C6H12ClN3O

Molecular Weight

177.63 g/mol

IUPAC Name

2-amino-2-(1-methylpyrazol-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H11N3O.ClH/c1-9-3-2-6(8-9)5(7)4-10;/h2-3,5,10H,4,7H2,1H3;1H

InChI Key

WJXJGFLOVSEKGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CO)N.Cl

Origin of Product

United States

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